molecular formula C24H52O7P2 B12675045 Diphosphoric acid, triisooctyl ester CAS No. 70729-85-0

Diphosphoric acid, triisooctyl ester

Cat. No.: B12675045
CAS No.: 70729-85-0
M. Wt: 514.6 g/mol
InChI Key: PHFVIWHCTOPZKW-UHFFFAOYSA-N
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Description

Diphosphoric acid, triisooctyl ester, also known as triisooctyl pyrophosphate, is an organic compound with the molecular formula C24H51O7P2. It is a type of phosphate ester, which are compounds formed by the reaction of phosphoric acid with alcohols. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphoric acid, triisooctyl ester can be synthesized through the esterification of phosphoric acid with isooctyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous reactors to maintain a steady production rate. The raw materials, including phosphoric acid and isooctyl alcohol, are fed into the reactor, where they undergo esterification in the presence of a catalyst. The resulting ester is then purified through distillation and other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diphosphoric acid, triisooctyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

    Hydrolysis: This reaction involves the breaking down of the ester into its constituent alcohol and phosphoric acid in the presence of water. Acidic or basic conditions can catalyze this reaction.

    Oxidation: The ester can undergo oxidation reactions, leading to the formation of phosphoric acid derivatives.

    Substitution: In substitution reactions, the ester group can be replaced by other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

    Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions

Major Products Formed

    Hydrolysis: Isooctyl alcohol and phosphoric acid

    Oxidation: Phosphoric acid derivatives

    Substitution: New esters or other substituted products

Scientific Research Applications

Diphosphoric acid, triisooctyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is utilized in biochemical studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.

    Industry: The ester is employed as a plasticizer in the production of polymers and as a flame retardant in materials science.

Mechanism of Action

The mechanism of action of diphosphoric acid, triisooctyl ester involves its interaction with molecular targets through esterification and hydrolysis reactions. In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function. The esterification process allows it to form stable complexes with various molecules, enhancing their stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, triisooctyl ester
  • Phosphonic acid, di-isooctyl ester
  • Phosphoric acid, triethyl ester

Uniqueness

Diphosphoric acid, triisooctyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers enhanced stability and reactivity, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

70729-85-0

Molecular Formula

C24H52O7P2

Molecular Weight

514.6 g/mol

IUPAC Name

[hydroxy(6-methylheptoxy)phosphoryl] bis(6-methylheptyl) phosphate

InChI

InChI=1S/C24H52O7P2/c1-22(2)16-10-7-13-19-28-32(25,26)31-33(27,29-20-14-8-11-17-23(3)4)30-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3,(H,25,26)

InChI Key

PHFVIWHCTOPZKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOP(=O)(O)OP(=O)(OCCCCCC(C)C)OCCCCCC(C)C

Origin of Product

United States

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